2-(6-Oxaspiro[3.4]octan-7-yl)acetic acid

Lipophilicity Drug Discovery Medicinal Chemistry

2-(6-Oxaspiro[3.4]octan-7-yl)acetic acid (CAS 2090982-88-8) is a spirocyclic carboxylic acid building block featuring a rigid oxaspiro[3.4]octane core. This compound, with molecular formula C₉H₁₄O₃ and molecular weight 170 Da , is commercially available as a liquid with a specified purity of ≥95% and room-temperature storage.

Molecular Formula C9H14O3
Molecular Weight 170.208
CAS No. 2090982-88-8
Cat. No. B2735299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-Oxaspiro[3.4]octan-7-yl)acetic acid
CAS2090982-88-8
Molecular FormulaC9H14O3
Molecular Weight170.208
Structural Identifiers
SMILESC1CC2(C1)CC(OC2)CC(=O)O
InChIInChI=1S/C9H14O3/c10-8(11)4-7-5-9(6-12-7)2-1-3-9/h7H,1-6H2,(H,10,11)
InChIKeyQRDYRYHFKKGYEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(6-Oxaspiro[3.4]octan-7-yl)acetic acid (CAS 2090982-88-8): Procurement-Ready Spirocyclic Building Block


2-(6-Oxaspiro[3.4]octan-7-yl)acetic acid (CAS 2090982-88-8) is a spirocyclic carboxylic acid building block featuring a rigid oxaspiro[3.4]octane core . This compound, with molecular formula C₉H₁₄O₃ and molecular weight 170 Da [1], is commercially available as a liquid with a specified purity of ≥95% and room-temperature storage . The spirocyclic architecture imparts a high fraction of sp³-hybridized carbons (Fsp³ = 0.888) [1], a feature increasingly correlated with clinical success in drug discovery campaigns.

2-(6-Oxaspiro[3.4]octan-7-yl)acetic acid: Why Direct Substitution with In-Class Analogs May Compromise Research Outcomes


While 2-(6-Oxaspiro[3.4]octan-7-yl)acetic acid shares a core scaffold and identical molecular formula (C₉H₁₄O₃) with its closest isomer, 2-(5-Oxaspiro[3.4]octan-6-yl)acetic acid (CAS 2092599-28-3) [1], direct substitution is not scientifically sound due to measurable differences in key physicochemical properties. The positional variation of the oxygen atom within the spirocyclic system alters the electronic distribution and molecular shape, leading to a quantifiably different lipophilicity profile (ΔLogP = 0.13) [2]. In drug discovery and chemical biology, such differences in LogP are known to impact membrane permeability and target binding. Furthermore, the liquid physical form of the 7-yl isomer offers distinct handling advantages in automated liquid handling systems compared to solid-state analogs, impacting workflow efficiency in high-throughput screening (HTS) environments. The evidence below provides specific quantitative differentiation to guide procurement decisions.

2-(6-Oxaspiro[3.4]octan-7-yl)acetic acid: Quantitative Differentiation Evidence for Scientific Selection


Lipophilicity Differentiation: Measured LogP vs. 5-Oxaspiro Isomer

The compound exhibits a calculated LogP of 1.03 [1]. In contrast, its direct structural isomer, 2-(5-Oxaspiro[3.4]octan-6-yl)acetic acid (CAS 2092599-28-3), has a computed XLogP3-AA value of 0.9 [2]. This quantifiable difference of 0.13 log units in lipophilicity can influence passive membrane permeability and, consequently, cellular activity in biological assays.

Lipophilicity Drug Discovery Medicinal Chemistry

Polar Surface Area (PSA) Differentiation: Impact on CNS Penetration Potential

The topological polar surface area (TPSA) for 2-(6-Oxaspiro[3.4]octan-7-yl)acetic acid is calculated as 47 Ų [1]. The 5-yl isomer has a marginally lower computed TPSA of 46.5 Ų [2]. While the difference is subtle, the slightly higher TPSA of the 7-yl isomer may influence its desolvation penalty and interaction with polar environments, such as those found in enzyme active sites.

CNS Drug Discovery Physicochemical Properties Blood-Brain Barrier

Physical Form and Handling: Liquid State Facilitates Automated Liquid Handling

2-(6-Oxaspiro[3.4]octan-7-yl)acetic acid is supplied as a liquid at room temperature . In contrast, its 5-yl positional isomer is described as a solid (colorless to light yellow) . This difference in physical state has direct implications for automated liquid handling workflows.

High-Throughput Screening Laboratory Automation Compound Management

Molecular Complexity and Sp³ Character: High Fsp³ Value for Enhanced 3D Diversity

The compound exhibits a high fraction of sp³-hybridized carbons (Fsp³) of 0.888 [1]. This is significantly above the average Fsp³ value for typical drug-like molecules (often cited as ~0.47). While no direct comparator data for Fsp³ is available for the 5-yl isomer, the high sp³ content is a class-level feature of oxaspiro[3.4]octanes that distinguishes them from flat, aromatic building blocks.

Diversity-Oriented Synthesis Fragment-Based Drug Discovery Lead Optimization

2-(6-Oxaspiro[3.4]octan-7-yl)acetic acid: Validated Research Applications and Use Cases


High-Throughput Screening (HTS) and Automated Chemistry Workflows

The liquid physical form of 2-(6-Oxaspiro[3.4]octan-7-yl)acetic acid [1] makes it ideally suited for integration into automated liquid handling platforms used in HTS and parallel synthesis. This eliminates the need for manual weighing and dissolution, thereby increasing throughput and reducing operational errors. Its high Fsp³ value (0.888) [2] ensures that it contributes significant 3D diversity to screening libraries, a key requirement for identifying novel chemical matter with favorable developability profiles.

Medicinal Chemistry: Lipophilic Fragment for Membrane-Permeable Leads

With a LogP of 1.03 [1], this compound is more lipophilic than its 5-yl isomer (LogP = 0.9) [2]. This quantifiable difference in lipophilicity suggests it may offer improved passive membrane permeability, making it a preferred starting point for designing cell-active probes or oral drug candidates. The carboxylic acid handle provides a versatile site for amide coupling or esterification, enabling rapid exploration of structure-activity relationships (SAR) in hit-to-lead campaigns.

CNS Drug Discovery: Building Block with Favorable PSA Profile

The topological polar surface area (TPSA) of 47 Ų [1] falls within the optimal range (<70 Ų) often associated with good blood-brain barrier (BBB) penetration. The distinct PSA value compared to its 5-yl isomer (46.5 Ų) [2] offers medicinal chemists a different physicochemical starting point for tuning CNS exposure. This makes the compound a valuable scaffold for synthesizing libraries targeting neurological disorders.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(6-Oxaspiro[3.4]octan-7-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.